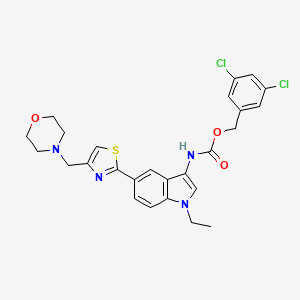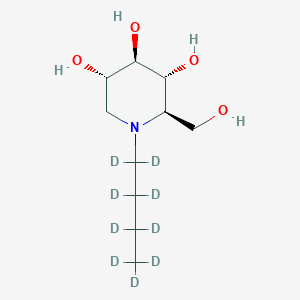
Miglustat-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Miglustat-d9, also known as N-Butyldeoxynojirimycin-d9, is a deuterium-labeled derivative of Miglustat. Miglustat is a small iminosugar molecule that inhibits glycosylceramide synthase, an enzyme crucial for the synthesis of glycosphingolipids. This compound is primarily used in the treatment of type I Gaucher disease and Niemann-Pick disease type C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Miglustat-d9 involves the incorporation of deuterium atoms into the Miglustat molecule. One common method is the reductive amination of 5-keto-D-glucose, followed by N-alkylation with deuterated butylamine. This process involves several steps, including protection and deprotection of hydroxyl groups, and the use of reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling .
化学反应分析
Types of Reactions
Miglustat-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like sodium azide and potassium cyanide are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
Miglustat-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies due to its deuterium labeling.
Biology: Helps in studying glycosphingolipid metabolism and its role in cellular processes.
Medicine: Investigated for its potential in treating lysosomal storage disorders like Gaucher disease and Niemann-Pick disease type C.
Industry: Used in the development of new therapeutic agents and in pharmacokinetic studies to understand drug metabolism and distribution
作用机制
Miglustat-d9 functions as a competitive and reversible inhibitor of glucosylceramide synthase. By inhibiting this enzyme, it reduces the synthesis of glycosphingolipids, which are involved in various cellular processes. This inhibition helps in managing conditions like Gaucher disease and Niemann-Pick disease type C by preventing the accumulation of glycosphingolipids in cells .
相似化合物的比较
Similar Compounds
Miglustat: The non-deuterated form of Miglustat-d9, used for similar therapeutic purposes.
Imiglucerase: An enzyme replacement therapy used in the treatment of Gaucher disease.
Eliglustat: Another glucosylceramide synthase inhibitor used for Gaucher disease
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic profile of the compound, making it more stable and providing valuable insights into drug metabolism and distribution .
属性
分子式 |
C10H21NO4 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1/i1D3,2D2,3D2,4D2 |
InChI 键 |
UQRORFVVSGFNRO-VYNVFXNFSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
规范 SMILES |
CCCCN1CC(C(C(C1CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)

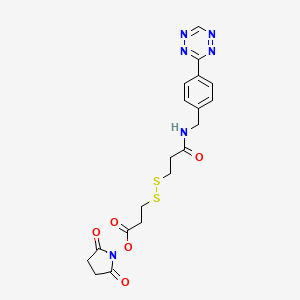






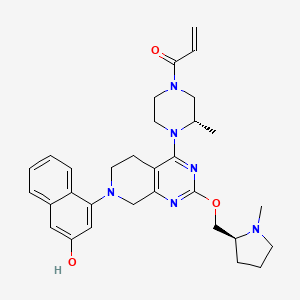

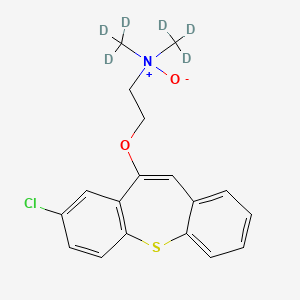
![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
